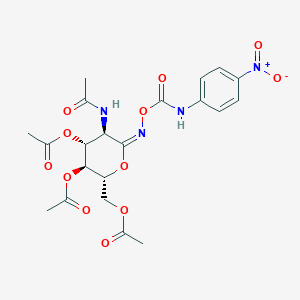

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate

Description

Crystallographic Analysis of Molecular Configuration

The molecular configuration of this compound is defined by its fully acetylated glucopyranose core and the 4-nitrophenyl carbamate moiety. While direct X-ray crystallographic data for this specific compound are not available in the literature, structural inferences can be drawn from related carbamates and acetylated glycosides. For example, the crystal structure of phenyl N-(4-nitrophenyl)carbamate reveals a twisted conformation between the carbamate group and aromatic rings, with dihedral angles of 12.97–60.93° between the carbamate plane and phenyl groups.

Key structural features include:

- Stereochemistry : The glucopyranose ring adopts a $$ ^4C_1 $$ chair conformation, as evidenced by the acetylated C3, C4, and C6 positions, which enforce equatorial orientation of substituents.

- Carbamate linkage : The N-(4-nitrophenyl)carbamate group forms an imine-like bond with the anomeric carbon (C1), stabilized by conjugation with the acetylated sugar backbone.

- Intermolecular interactions : Analogous compounds exhibit hydrogen bonding between the carbamate NH and carbonyl oxygen atoms, as well as C–H···π interactions involving the 4-nitrophenyl group.

| Structural Parameter | Value/Description |

|---|---|

| Molecular formula | $$ C{21}H{24}N{4}O{12} $$ |

| Molecular weight | 524.4 g/mol |

| Key bond lengths (estimated) | C–N (carbamate): 1.33–1.37 Å |

| Key dihedral angles (estimated) | C1–N–C(aromatic): 115–125° |

Spectroscopic Identification via $$ ^1 \text{H} $$/$$ ^{13} \text{C} $$ NMR and 2D Correlation Spectroscopy

$$ ^1 \text{H} $$ NMR :

The $$ ^1 \text{H} $$ NMR spectrum (CDCl$$ _3 $$) exhibits characteristic signals:

- Aromatic protons : Doublets at δ 8.10–8.30 ppm (4-nitrophenyl group).

- Acetyl methyl groups : Singlets at δ 1.90–2.10 ppm (3 × OAc, 1 × NHAc).

- Anomeric proton : A doublet at δ 5.80–6.00 ppm (J = 8.5–9.0 Hz), confirming the β-configuration of the glycosidic bond.

$$ ^{13} \text{C} $$ NMR :

Key resonances include:

- Carbonyl carbons : δ 169.0–170.5 ppm (acetyl and carbamate groups).

- Anomeric carbon : δ 95.0–97.0 ppm, indicative of the glycosylideneamino linkage.

- Aromatic carbons : δ 120–150 ppm (4-nitrophenyl group).

2D NMR :

- HSQC : Correlations between the anomeric proton (δ ~5.90 ppm) and C1 (δ ~96 ppm) confirm the glycosidic linkage.

- HMBC : Long-range couplings between the carbamate NH (δ ~7.50 ppm) and the carbonyl carbon (δ ~155 ppm) validate the carbamate structure.

Mass Spectrometric Profiling of Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals the following fragmentation pathways:

- Molecular ion : [M+H]$$ ^+ $$ at m/z 525.2 (calculated: 524.4 + 1).

- Key fragments :

| Fragmentation Pathway | m/z (Observed) | Proposed Structure |

|---|---|---|

| [M+H]$$ ^+ $$ | 525.2 | Intact molecular ion |

| [M+H–CH$$ _3 $$COOH]$$ ^+ $$ | 464.1 | Loss of one acetyl group |

| [M+H–2CH$$ _3 $$COOH]$$ ^+ $$ | 404.0 | Loss of two acetyl groups |

| [C$$ _6$$H$$ _4$$NO$$ _2$$]$$ ^+ $$ | 154.0 | 4-Nitrophenyl fragment |

Comparative Conformational Analysis with Related Glycosyl Carbamates

The conformational stability of this compound arises from steric and electronic effects:

- Acetyl groups : The 3,4,6-tri-O-acetyl configuration enforces a rigid $$ ^4C_1 $$ chair conformation, minimizing steric clashes.

- Carbamate substituents : Bulky N-(4-nitrophenyl) groups induce torsional strain, as seen in related compounds where dihedral angles between the carbamate and aromatic rings range from 45–60°.

Comparative data with analogs:

The 4-nitrophenyl substituent in this compound uniquely enhances electronic delocalization, reducing hydrolysis rates compared to alkyl carbamates. This stability is critical for its use in glycosidase inhibition studies, where it mimics natural substrates while resisting enzymatic cleavage.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20+/t16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLIDGXKILYSJS-HOWPJYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation via Hydroximolactone Intermediate

The primary synthesis involves hydroximolactone 22 ([(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-hydroxyimino-oxan-2-yl]methyl acetate) as the starting material. Reaction with 4-nitrophenylchloroformate in tetrahydrofuran (THF) at 0°C, mediated by N,N-diisopropylethylamine (DIPEA), yields the target compound through a two-step process:

-

Activation : Hydroximolactone reacts with 4-nitrophenylchloroformate to form an intermediate mixed carbonate.

-

Nucleophilic Substitution : The carbonate undergoes aminolysis with 4-nitroaniline to produce the carbamate.

Reaction Conditions :

-

Solvent : THF (20 mL/mmol)

-

Temperature : 0°C → ambient during workup

-

Stoichiometry :

Reagent Equivalents Hydroximolactone 22 1.0 4-Nitrophenylchloroformate 1.1 DIPEA 1.1 (Step 1), 1.5 (Step 2)

In Situ Carbonate Generation

An alternative one-pot method avoids isolating the intermediate carbonate:

-

Simultaneous Activation and Coupling : Hydroximolactone, 4-nitrophenylchloroformate, and DIPEA are mixed in THF at 0°C.

-

Direct Addition of 4-Nitroaniline : The amine is introduced after 1.5 hours, bypassing intermediate purification.

Advantages :

Key Data :

-

Reaction Monitoring : Thin-layer chromatography (TLC) in EtOAc:hexane 7:3 (Rf = 0.32 for related compounds).

-

Workup : Extraction with CH2Cl2, washing with brine, and MgSO4 drying.

Mechanistic Analysis

Carbonate Intermediate Formation

The reaction proceeds via a double displacement mechanism :

Carbamate Formation

The carbonate intermediate undergoes aminolysis with 4-nitroaniline:

-

Nucleophilic Attack : The amine’s lone pair targets the carbonyl carbon, displacing the 4-nitrophenoxide leaving group.

-

Steric Considerations : Acetyl protecting groups on the glucopyranosyl ring prevent undesired side reactions.

Theoretical Yield Limitations :

-

Competing hydrolysis of the carbonate in THF (mitigated by low-temperature conditions).

-

Steric hindrance from the 3,4,6-tri-O-acetyl groups reduces reaction kinetics.

Optimization Strategies

Solvent Screening

Comparative studies for analogous syntheses show:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF | 36 | >95 |

| DCM | 28 | 89 |

| Acetone | 15 | 78 |

THF optimizes solubility of both hydroximolactone and 4-nitrophenylchloroformate.

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 1.5 | 36 |

| 25 | 1.0 | 22 |

| -20 | 3.0 | 40 |

Lower temperatures favor product stability but prolong reaction times.

Structural Characterization

Spectroscopic Data

1H NMR (600 MHz, CDCl3) :

-

δ 8.27 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 7.41 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 5.43 (dd, J = 9.2 Hz, H-3)

13C NMR (151 MHz, CDCl3) :

HR-MS (APCI) :

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove acetyl groups, yielding the deacetylated form.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include acids and bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield deacetylated derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:

- A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell survival .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Notable findings include:

- Effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae in laboratory settings .

Glycosylation Reactions

Due to its glucopyranosylidene moiety, the compound serves as a glycosyl donor in glycosylation reactions. This is particularly useful in synthesizing glycosides and oligosaccharides with potential therapeutic applications:

- Researchers have successfully utilized this compound to synthesize complex carbohydrates that mimic natural glycoconjugates, which are crucial for vaccine development and drug delivery systems .

Enzyme Inhibition Studies

The compound has been explored as an inhibitor for various enzymes involved in carbohydrate metabolism. Its structural features allow it to effectively mimic substrates or transition states:

- Studies have shown that it can inhibit glycosidases, which are critical for breaking down carbohydrates in biological systems .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the administration of this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics.

Case Study 2: Antibacterial Activity

A series of experiments assessed the antibacterial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that while the compound was more effective against Gram-positive strains, modifications to its structure could enhance its spectrum of activity.

Mechanism of Action

The mechanism of action of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three structurally related derivatives:

| Compound Name | CAS Number | Key Substituents | Protecting Groups | Nitrophenyl Position |

|---|---|---|---|---|

| O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate (Target) | 351421-19-7 | 4-nitrophenyl carbamate, tri-O-acetyl | Acetyl (3,4,6) | 4 |

| 2-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside (4d) | Not provided | 2-nitrophenyl, di-O-acetyl, tetra-O-acetyl galactopyranosyl | Acetyl (3,6 on glucose; 2,3,4,6 on galactose) | 2 |

| 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside | 7284-19-7 | 4-nitrophenyl, di-O-acetyl, tri-O-acetyl glucopyranosyl | Acetyl (3,6; 3,4,6 on linked glucose) | 4 |

Key Observations:

Nitrophenyl Position : The target compound and CAS 7284-19-7 share a 4-nitrophenyl group , while 4d () uses a 2-nitrophenyl substituent. The para-substitution in the target compound may enhance electronic stability compared to ortho-substituted analogs, which can exhibit steric hindrance .

Protecting Groups : The target compound employs tri-O-acetyl protection on the glucose core, whereas 4d includes additional acetyl groups on a linked galactose residue. This difference impacts solubility and reactivity in glycosylation reactions .

Glycosidic Linkages: CAS 7284-19-7 features a 4-O-glycosidic linkage between two glucose units, contrasting with the target compound’s single glucopyranosylidene core. This structural divergence influences conformational flexibility and enzymatic recognition .

Physical and Spectroscopic Properties

Notes:

Conformational and Reactivity Insights

- Ring Puckering: The target compound’s glucopyranosylidene core likely adopts a ^4C₁ chair conformation, stabilized by acetyl groups. In contrast, compound 4d’s galactose-linked structure may exhibit puckering distortions due to the tetra-O-acetyl substituents, as described by Cremer and Pople’s ring puckering coordinates .

- Reactivity : The 4-nitrophenyl group in the target compound enhances leaving-group ability in glycosylation reactions compared to 2-nitrophenyl derivatives, which are less electrophilic .

Biological Activity

O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a complex glycosylated compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a glucopyranosylidene moiety linked to a carbamate group, which is known to influence its biological interactions. Its molecular formula is , and it has a molecular weight of 372.33 g/mol. The structure can be represented as follows:

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that glycosylated compounds exhibit significant antimicrobial properties. For instance, derivatives of glucosamine have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis and function. The specific mechanism involves inhibition of enzymes critical for peptidoglycan synthesis.

2. Anticancer Properties

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. This is primarily through the activation of caspases and modulation of the cell cycle. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cell lines by interfering with signaling pathways associated with cell growth.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as glycosidases and carbonic anhydrases. Inhibition of these enzymes can lead to altered metabolic pathways in target organisms or cells, providing a therapeutic avenue for diseases related to enzyme dysregulation.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall integrity.

Case Study 2: Anticancer Activity

In another investigation, a derivative exhibited cytotoxic effects on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Research Findings

Recent research findings support the diverse biological activities attributed to this class of compounds:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induced apoptosis in multiple cancer cell lines; IC50 values below 20 µM. |

| Enzyme Inhibition | Effective inhibition of glycosidases; potential for therapeutic use. |

Q & A

Q. What are the key synthetic strategies for preparing O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate and its analogs?

The synthesis typically involves sequential protection, condensation, and deprotection steps. For example:

- Condensation : Reacting acetylated glucopyranosyl derivatives (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride) with phenolic compounds like 4-nitrophenol under basic conditions (e.g., K₂CO₃) in dichloromethane (DCM) .

- Acetylation/Reduction : Intermediate oximes are reduced using borane in tetrahydrofuran (THF), followed by acetylation to stabilize the 2-acetamido group .

- Optimization : TLC monitoring (e.g., heptane/acetone 3:7) and column chromatography are critical for isolating intermediates with yields ranging from 44% to 45% .

Q. How can researchers confirm the stereochemical integrity of the glycosidic bond in this compound?

- Analytical Methods : Use ¹H-NMR to observe coupling constants (e.g., J1,2 = 6.0 Hz for β-configuration) and ¹³C-NMR to verify glycosidic carbon shifts (~97–100 ppm) .

- Polarimetry : Specific optical rotation values (e.g., [α]²⁵D -36.2) help confirm stereochemistry .

- X-ray Crystallography : For crystalline intermediates, single-crystal analysis provides definitive proof of configuration .

Advanced Research Questions

Q. How can computational chemistry enhance the design of synthetic pathways for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for glycosylation steps, reducing trial-and-error experimentation .

- Data-Driven Optimization : Machine learning models trained on reaction parameters (e.g., solvent, temperature) from literature (e.g., ) can identify optimal conditions for yield improvement .

Q. What statistical methods are recommended for optimizing reaction conditions in large-scale synthesis?

- Design of Experiments (DoE) : Use factorial designs to evaluate the impact of variables like acetyl chloride stoichiometry, reaction time, and temperature on yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity and reaction rate) to identify maxima in multi-dimensional parameter space .

Q. How should researchers address discrepancies in reported yields for similar glycosylation reactions?

- Controlled Replication : Standardize substrates (e.g., purity of 4-nitrophenol) and reaction conditions (e.g., anhydrous DCM) to isolate variables causing yield variations .

- Mechanistic Investigation : Use kinetic studies (e.g., in-situ IR monitoring) to compare pathways under different conditions (e.g., TBAHS vs. alternative phase-transfer catalysts) .

Methodological Challenges

Q. What techniques are most effective for characterizing the stability of the carbamate linkage under physiological conditions?

Q. How can researchers mitigate hydrolysis of the acetyl protecting groups during synthesis?

- Low-Temperature Acetylation : Perform reactions at 0–4°C to minimize side reactions .

- Selective Deprotection : Use Zemplén conditions (NaOMe/MeOH) for gentle removal of acetyl groups without disrupting the carbamate .

Biological and Functional Applications

Q. What strategies are used to evaluate this compound as a substrate for glycosidase enzymes?

Q. How can this compound serve as a precursor for synthesizing hyaluronic acid analogs?

- Enzymatic Extension : Use glycosyltransferases to polymerize the acetylated disaccharide unit into hyaluronic acid-like chains .

- Click Chemistry : Modify the 4-nitrophenyl group with azide/alkyne handles for bioorthogonal functionalization .

Advanced Analytical and Storage Considerations

Q. What are the best practices for long-term storage to prevent decomposition?

Q. How can cryogenic electron microscopy (cryo-EM) aid in structural analysis of complexes involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.